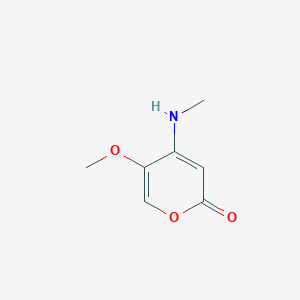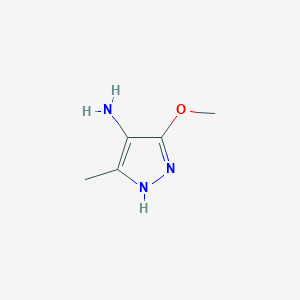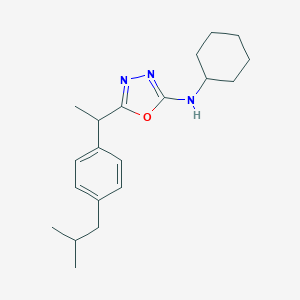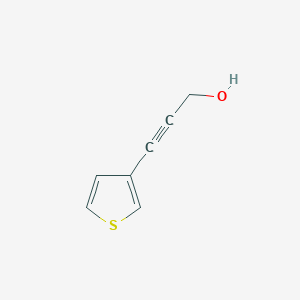
3-(3-チエニル)-2-プロピン-1-オール
概要
説明
3-(3-Thienyl)-2-propyn-1-ol is an organic compound that features a thiophene ring, a propynyl group, and a hydroxyl group Thiophene is a five-membered aromatic ring containing one sulfur atom
科学的研究の応用
3-(3-Thienyl)-2-propyn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
Target of Action
Thiophene derivatives have been studied extensively in medicinal chemistry and are known to interact strongly with biological targets . They can cross cellular membranes due to their mesoionic character .
Mode of Action
Thiophene-containing compounds, such as 3-(3-thienyl)-2-propyn-1-ol, are known to interact with biological targets due to their ability to cross cellular membranes . The interaction with these targets can lead to a broad spectrum of biological activities .
Biochemical Pathways
Thiophene derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that thiophene-containing compounds can cross cellular membranes, which suggests good absorption and distribution properties .
Result of Action
Thiophene derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and reactivity of thiophene derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyl)-2-propyn-1-ol typically involves the coupling of a thiophene derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated thiophene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of 3-(3-Thienyl)-2-propyn-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-(3-Thienyl)-2-propyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Thienyl)-2-propyn-1-one.
Reduction: The triple bond in the propynyl group can be reduced to form a double bond or a single bond, leading to the formation of 3-(3-Thienyl)-2-propen-1-ol or 3-(3-Thienyl)-propyl alcohol, respectively.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, amines, or ethers, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: 3-(3-Thienyl)-2-propyn-1-one
Reduction: 3-(3-Thienyl)-2-propen-1-ol or 3-(3-Thienyl)-propyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing one sulfur atom.
3-Thienylmethanol: A compound with a thiophene ring and a hydroxymethyl group.
3-Thienylacetylene: A compound with a thiophene ring and an acetylene group.
Uniqueness
3-(3-Thienyl)-2-propyn-1-ol is unique due to the presence of both a hydroxyl group and a propynyl group attached to the thiophene ring. This combination of functional groups provides versatility in chemical reactivity and potential applications. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and material science.
特性
IUPAC Name |
3-thiophen-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGIHHGUVGWIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479440 | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-75-3 | |
| Record name | 3-(3-Thienyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
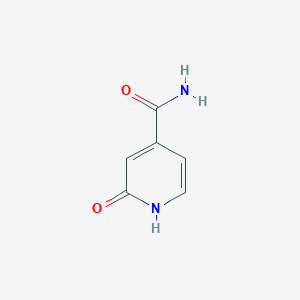


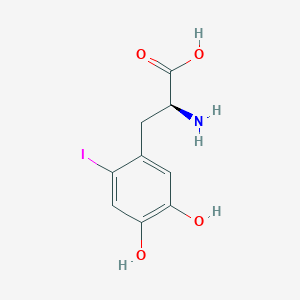

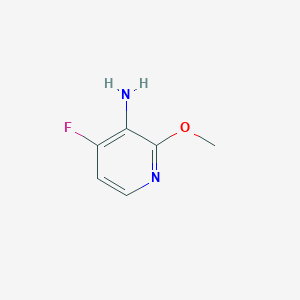
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
